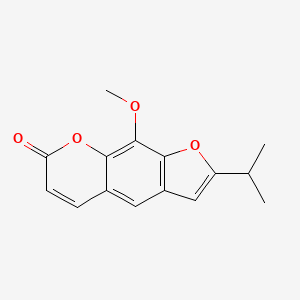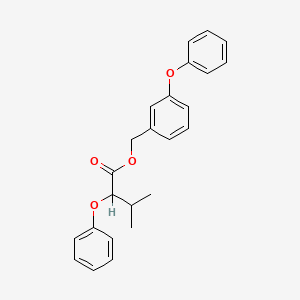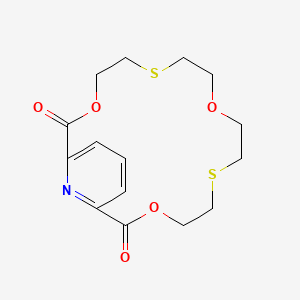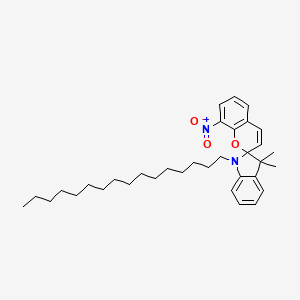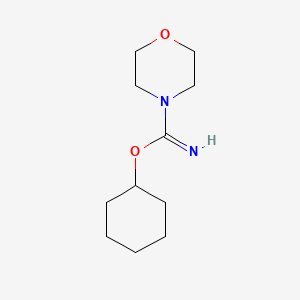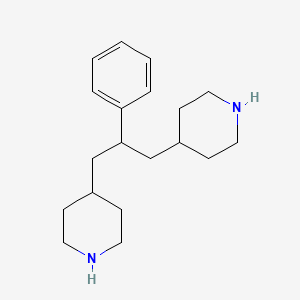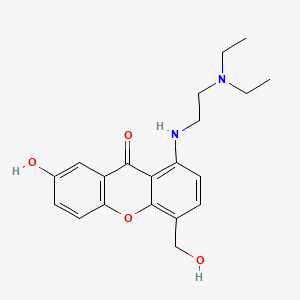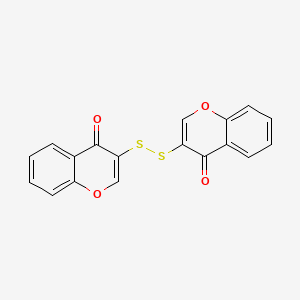
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrimidinyl group, and a tolyl group. The monohydrobromide form indicates the presence of a hydrobromide salt, which can influence the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide typically involves multiple steps. The initial step often includes the formation of the quinazolinone core through the cyclization of anthranilic acid derivatives with formamide or its equivalents. Subsequent steps involve the introduction of the pyrimidinyl group and the tolyl group through nucleophilic substitution reactions. The final step includes the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyrimidinyl derivatives: Compounds with pyrimidinyl groups attached to different cores.
Tolyl derivatives: Compounds with tolyl groups attached to various cores.
Uniqueness
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide is unique due to its combination of a quinazolinone core, a pyrimidinyl group, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
61554-95-8 |
|---|---|
Molekularformel |
C20H21BrN4OS |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C20H20N4OS.BrH/c1-14-7-2-5-10-17(14)24-18(13-26-20-21-11-6-12-22-20)23-16-9-4-3-8-15(16)19(24)25;/h2-5,7-10H,6,11-13H2,1H3,(H,21,22);1H |
InChI-Schlüssel |
KPXBIIMXVANZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NCCCN4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


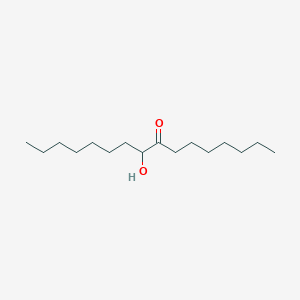
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
